(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone: is a chemical compound with a unique structure that has garnered interest in scientific research. Its complex molecular framework includes a thiopyran ring, a piperazine moiety, and a thiophene group, making it a versatile candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiopyran ring. One common approach is the cyclization of a suitable precursor containing sulfur and oxygen atoms. The piperazine ring can be introduced through a nucleophilic substitution reaction, followed by the attachment of the thiophene group via a coupling reaction.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atoms in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed to reduce the oxidation state of sulfur.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced sulfur species.
Substitution: : Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure may interact with biological targets, making it useful in drug discovery.
Medicine: : It could serve as a lead compound for the development of new therapeutic agents.
Industry: : Its properties may be exploited in material science and other industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in drug discovery, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other thiopyran derivatives and piperazine-containing compounds. Similar compounds might include:
Thiopyran derivatives: : Other compounds containing the thiopyran ring.
Piperazine derivatives: : Compounds with piperazine rings used in various chemical and biological applications.
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c17-14(12-1-8-20-11-12)16-6-4-15(5-7-16)13-2-9-21(18,19)10-3-13/h1,8,11,13H,2-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUITDWDETWBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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